molecular formula C14H19Br B14209767 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene CAS No. 824390-20-7

1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene

Cat. No.: B14209767
CAS No.: 824390-20-7
M. Wt: 267.20 g/mol
InChI Key: SHLSVXRREHLNCZ-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom, a cyclopentyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of 3-cyclopentyl-5-(propan-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or sodium methoxide (NaOCH3) in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 3-cyclopentyl-5-(propan-2-yl)phenol, 3-cyclopentyl-5-(propan-2-yl)aniline, etc.

    Oxidation: Formation of 3-cyclopentyl-5-(propan-2-yl)quinone.

    Reduction: Formation of 3-cyclopentyl-5-(propan-2-yl)benzene.

Scientific Research Applications

1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or other transformations. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    1-Bromo-3-cyclopentylbenzene: Lacks the isopropyl group, resulting in different reactivity and applications.

    1-Bromo-5-(propan-2-yl)benzene: Lacks the cyclopentyl group, affecting its chemical and biological properties.

    3-Cyclopentyl-5-(propan-2-yl)benzene: Lacks the bromine atom, leading to reduced reactivity in substitution reactions.

Uniqueness: 1-Bromo-3-cyclopentyl-5-(propan-2-yl)benzene is unique due to the presence of both cyclopentyl and isopropyl groups on the benzene ring, along with a bromine atom. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

824390-20-7

Molecular Formula

C14H19Br

Molecular Weight

267.20 g/mol

IUPAC Name

1-bromo-3-cyclopentyl-5-propan-2-ylbenzene

InChI

InChI=1S/C14H19Br/c1-10(2)12-7-13(9-14(15)8-12)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3

InChI Key

SHLSVXRREHLNCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2CCCC2)Br

Origin of Product

United States

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